![molecular formula C8H10 B14177032 Bicyclo[3.2.1]octa-2,6-diene CAS No. 4096-95-1](/img/structure/B14177032.png)
Bicyclo[3.2.1]octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that includes two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octa-2,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with acetylene derivatives under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specific catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds, converting it into a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products
Oxidation: Epoxides and diols.
Reduction: Bicyclo[3.2.1]octane.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
Mécanisme D'action
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene involves its reactivity with various chemical reagents. The compound’s bicyclic structure and conjugated double bonds make it highly reactive in cycloaddition and substitution reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.0]octa-2,6-diene: Similar in structure but with different ring fusion.
Bicyclo[2.2.2]octa-2,6-diene: Another bicyclic compound with a different ring system.
Bicyclo[3.2.1]octane: The fully saturated analog of bicyclo[3.2.1]octa-2,6-diene
Uniqueness
This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which confer distinct reactivity and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
4096-95-1 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
Clé InChI |
VTYQQMGYHHVPMX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
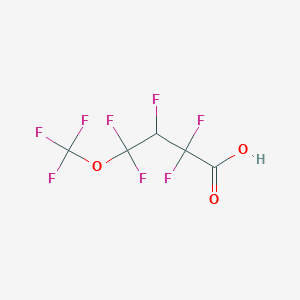
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
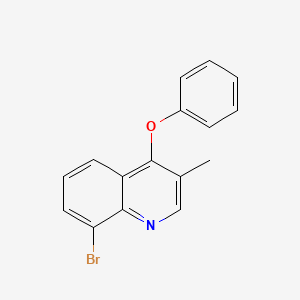
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
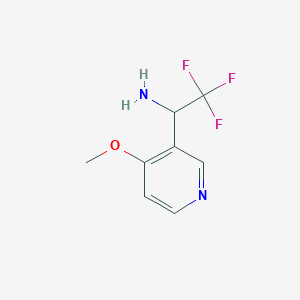
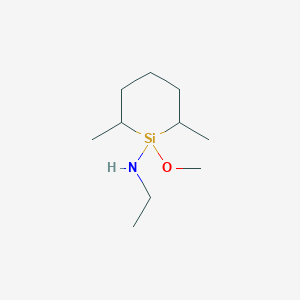
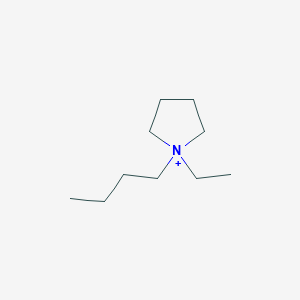
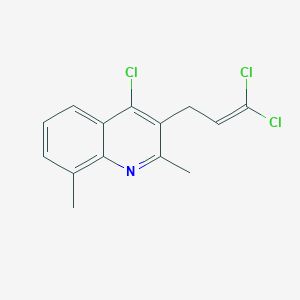

![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)

